2-Hydroxymethyl-1-methyl-5-nitropyrrole
Description
2-Hydroxymethyl-1-methyl-5-nitropyrrole is a nitro-substituted pyrrole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 2, a methyl (-CH₃) group at position 1, and a nitro (-NO₂) group at position 3. Pyrrole derivatives are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom, and their functionalization with electron-withdrawing (e.g., nitro) and polar (e.g., hydroxymethyl) groups significantly influences their physicochemical and biological properties.
The methyl group at position 1 provides steric stabilization, which could influence conformational flexibility and intermolecular interactions.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1-methyl-5-nitropyrrol-2-yl)methanol |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-3,9H,4H2,1H3 |
InChI Key |
NNYCEIONMMLHNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: In this compound, the nitro group at position 5 creates electron-deficient regions, enhancing reactivity toward nucleophilic attack. The hydroxymethyl group in the target compound is less acidic than the carboxylic acid group in the analog from , impacting solubility and ionization in physiological conditions.
Polarity and Solubility: The carboxylic acid group in ’s compound confers high polarity and water solubility (especially at neutral/basic pH), whereas the hydroxymethyl group in the target compound offers moderate polarity, likely resulting in lower aqueous solubility.
Steric and Conformational Effects :
- The hydroxyethyl group in ’s compound introduces greater steric bulk compared to the hydroxymethyl group in the target, possibly affecting binding affinity in biological targets.
- The methyl group at position 1 in both the target and ’s compound provides steric shielding, which may protect the nitro group from reduction or degradation.
Stability and Reactivity
- The nitro group in the target compound likely increases thermal stability compared to the aldehyde group in ’s compound, which is prone to oxidation and nucleophilic addition .
- The hydroxymethyl group’s hydroxyl moiety may participate in hydrogen bonding, improving crystal packing and solid-state stability relative to non-polar analogs.
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